[2,2'-Bipyridine]-6,6'-dicarbonitrile
Overview
Description
[2,2'-Bipyridine]-6,6'-dicarbonitrile is a useful research compound. Its molecular formula is C12H6N4 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Prion Inhibition
[2,2'-Bipyridine]-6,6'-dicarbonitrile-based compounds have been identified as potential inhibitors of prion replication in cultured cells. A study focusing on the structure-activity relationship of these compounds found some with significantly improved bioactivity against infectious prion isoforms, highlighting their potential in treating prion diseases (May et al., 2007).
Synthesis of Functionalized Derivatives
Research has been conducted on the synthesis of functionalized derivatives of this compound. This includes the development of methodologies for one-pot multi-component reactions under neat conditions, leading to high-yield production of these derivatives (Thirumurugan & Perumal, 2009).
Crystallographic Studies
Comparative studies of crystallizations in three and two dimensions have been done for isomers of [2,2'-bipyridine]dicarbonitrile. These studies are crucial for understanding molecular organization and intermolecular interactions, which are key in materials science and nanotechnology (Peter et al., 2017).
Electrocatalytic Applications
A polypyridyl cobalt(II) complex bearing this compound has been studied for its electrocatalytic properties, particularly in hydrogen evolution. This research is significant for developing catalysts with varied applications in energy and environmental sciences (Queyriaux et al., 2019).
Antibacterial Properties
Research into the antibacterial properties of this compound derivatives has shown potential applications in developing new antimicrobial drugs. This is particularly relevant in the context of increasing antibiotic resistance (Koszelewski et al., 2021).
Dye-Sensitized Solar Cells
Copper(I) complexes of this compound have been synthesized for incorporation into dye-sensitized solar cells (DSCs), indicating their potential in renewable energy applications (Constable et al., 2009).
Antibacterial Materials
A study demonstrated the use of a this compound complex for creating antibacterial materials. This research is significant for the development of new materials with inherent antimicrobial properties, useful in various applications (Pallavicini et al., 2013).
Mechanism of Action
Target of Action
It’s known that 2,2’-bipyridine derivatives can bind to various proteins and molecules, influencing their function .
Mode of Action
It’s known that 2,2’-bipyridine derivatives can interact with their targets, leading to changes in their function .
Biochemical Pathways
2,2’-bipyridine derivatives have been investigated for use as redox-active materials in organic flow batteries .
Pharmacokinetics
The compound has a log Kp (skin permeation) of -6.44 cm/s and a lipophilicity log Po/w (iLOGP) of 1.94 .
Result of Action
2,2’-bipyridine derivatives have been shown to have significant antioxidant activity .
Action Environment
It’s known that functionalization with electron-withdrawing groups leads to an increase of the redox potential and to an increase of the molecular acidity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(6-cyanopyridin-2-yl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGOEZHIBSNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392988 | |
Record name | 6,6'-DICYANO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-83-0 | |
Record name | 6,6'-DICYANO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-Dicyano-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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